

# Frentizole ABAD inhibition potency comparison

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## Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

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## Quantitative Data on ABAD Inhibitors

The following table summarizes the experimental data for **Frentizole** and its analog derivatives. Note that an exact IC<sub>50</sub> value for **Frentizole** itself was not located in the provided search results.

Compound Name/Type	Reported Potency (IC <sub>50</sub> or Ki)	Experimental Model & Assay	Key Findings
Frentizole	IC <sub>50</sub> not specified in results [1] [2] [3]	ELISA-based screening [2] [3]	Identified as an initial hit; later used as a structural template for designing more potent analogs [2] [3].
Benzothiazole Phosphonates (e.g., A1, A5, A6, 4a, 4b)	IC <sub>50</sub> ~1.8 - 2.5 μM (for 4a, 4b) [2]	Inhibition of recombinant human ABAD enzyme activity (SAAC/NADH assay) [2]	Represent optimized derivatives with measured IC <sub>50</sub> values and demonstrated rescue of Aβ-induced mitochondrial dysfunction [2].
6-Benzothiazolyl Ureas/Thioureas (e.g., Compound 12)	Ki ~0.5 μM (uncompetitive inhibitor) [4]	In vitro evaluation with recombinant enzyme [4]	Described as a potent hit with a good cytotoxicity profile and potential for blood-brain barrier permeation [4].

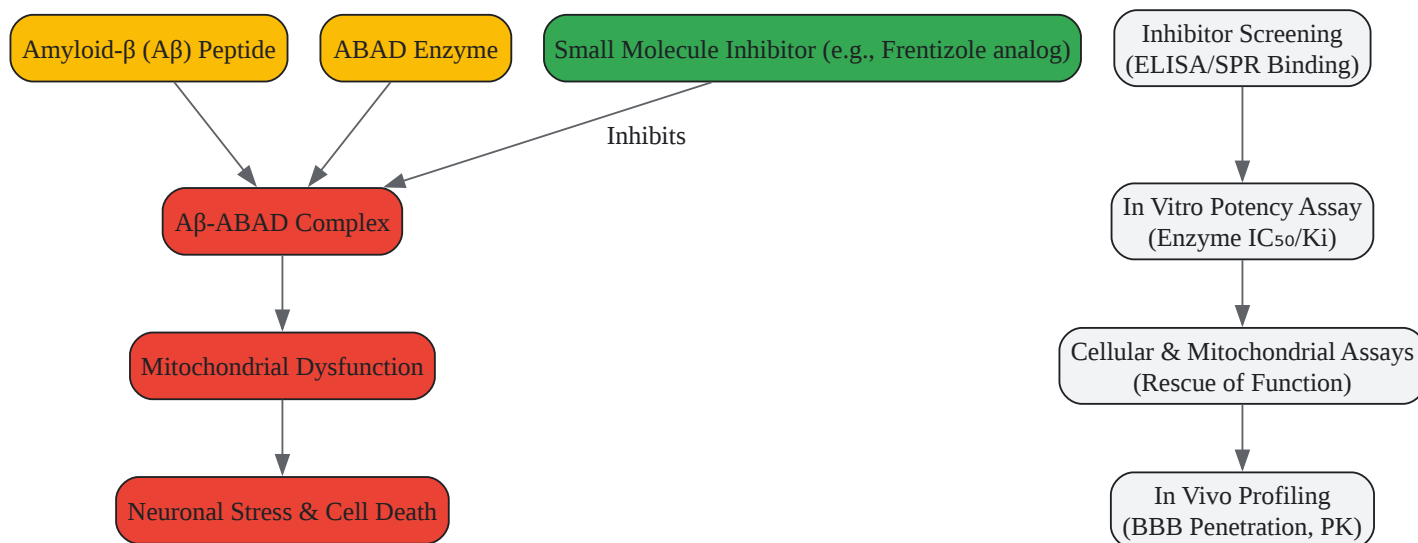
## Detailed Experimental Protocols

To help you evaluate the data, here are the key methodologies used in the cited studies.

- **1. Primary Screening (Binding Affinity):** An **ELISA-based screening assay** was used to identify **Frentizole** as an initial inhibitor of the A $\beta$ -ABAD interaction [2] [3]. For derived compounds, **Surface Plasmon Resonance (SPR)** was employed to confirm direct binding to the human recombinant ABAD protein and determine binding affinity constants [2].
- **2. Enzymatic Activity Inhibition (IC<sub>50</sub>/Ki Determination):** The core assay for determining IC<sub>50</sub> values involved measuring the inhibition of ABAD's enzymatic activity. The standard protocol is as follows [2]:
  - **Enzyme:** Recombinant human ABAD protein.
  - **Substrate:** S-acetoacetyl-CoA (SAAC).
  - **Cofactor:** NADH.
  - **Method:** The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically after the reaction is initiated by adding SAAC. Compounds are tested over a concentration range, and data is analyzed to determine the IC<sub>50</sub> and inhibition constant (Ki).
- **3. Functional & Phenotypic Assays:**
  - **Mitochondrial Function:** Isolated mouse brain mitochondria were treated with A $\beta$  in the presence or absence of ABAD inhibitors. Key outcomes measured included **cytochrome c oxidase activity** and **ATP levels** to assess rescue from A $\beta$ -induced mitochondrial dysfunction [2].
  - **Blood-Brain Barrier (BBB) Penetration:** The ability of promising compounds to cross the BBB was evaluated in mice using a validated **LC-MS/MS method** to quantify drug concentrations in the brain after intravenous administration [3].

## Mechanism of Action & Experimental Workflow

The diagram below illustrates the role of ABAD in Alzheimer's disease pathology and the general workflow for evaluating potential inhibitors.



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## Key Insights for Researchers

- **Frentizole as a Starting Point:** The research frames **Frentizole** not as the most potent compound, but as a **foundational scaffold** discovered through initial screening. The primary focus has been on modifying its structure to develop analogs with significantly improved potency and drug-like properties [2] [3].
- **Optimized Properties:** The most promising analogs, particularly the **benzothiazole phosphonates**, were designed to overcome key development challenges. They not only show improved potency but also demonstrated the crucial ability to **cross the blood-brain barrier** in mouse models, which is essential for targeting Alzheimer's disease [3].
- **Data Gap:** The search results do not contain a specific  $IC_{50}$  value for the original **Frentizole** molecule in a direct enzymatic assay. Its role is established through initial binding screens, and its relative potency is inferred by the performance of the derivatives built upon its structure.

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## References

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